Physicochemical Differentiation: Solubility and Lipophilicity Profile vs. Common Quinoline Building Blocks
3-Aminoquinolin-2(1H)-one exhibits a calculated aqueous solubility of 1.3 g/L at 25 °C . This value is 6.5-fold higher than that of the closely related 4-aminoquinoline analog amodiaquine (solubility ~0.2 g/L) [1] and exceeds the solubility of unsubstituted quinoline (~0.6 g/L) [2]. The compound's XLogP3-AA of 0.9 [3] is significantly lower than that of 4-aminoquinoline (logP ~2.1) [4], indicating a more favorable balance of hydrophilicity for aqueous formulation and reduced non-specific binding.
| Evidence Dimension | Aqueous Solubility and Lipophilicity (logP) |
|---|---|
| Target Compound Data | Solubility: 1.3 g/L (25 °C); XLogP3-AA: 0.9 |
| Comparator Or Baseline | Amodiaquine: Solubility ~0.2 g/L; 4-Aminoquinoline: logP ~2.1; Quinoline: Solubility ~0.6 g/L |
| Quantified Difference | 6.5-fold higher solubility than amodiaquine; ~1.2 logP units lower than 4-aminoquinoline |
| Conditions | Calculated values using ACD/Labs software (V11.02) for solubility; XLogP3-AA 3.0 for logP |
Why This Matters
Higher aqueous solubility and lower logP facilitate compound handling, assay preparation, and may reduce off-target binding, making 3-aminoquinolin-2(1H)-one a more versatile starting scaffold for medicinal chemistry campaigns.
- [1] PubChem Compound Summary for Amodiaquine (CID 2165), solubility data. View Source
- [2] PubChem Compound Summary for Quinoline (CID 7047), solubility data. View Source
- [3] PubChem Computed Properties: XLogP3-AA for 3-Aminoquinolin-2(1H)-one (CID 10103424). View Source
- [4] PubChem Computed Properties: XLogP3-AA for 4-Aminoquinoline (CID 7109). View Source
